molecular formula C7H14ClNO3 B1294350 Ethyl 3-ethoxy-3-iminopropionate hydrochloride CAS No. 2318-25-4

Ethyl 3-ethoxy-3-iminopropionate hydrochloride

Cat. No. B1294350
CAS RN: 2318-25-4
M. Wt: 195.64 g/mol
InChI Key: HYMXUYQKXCHWDC-UHFFFAOYSA-N
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Patent
US05145857

Procedure details

Hydrochloric acid gas is passed at 0°-10° C. into a solution of 678 g (6 mol) of ethyl cyanoacetate in 400 ml of ethanol and 3 1 of ether for 7 h, the mixture is allowed to stand overnight at 25° C., and the deposited solid is filtered off with suction and dried in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
678 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])#[N:3].[CH3:10][CH2:11][O:12]CC>C(O)C>[ClH:1].[CH2:8]([O:7][C:5]([CH2:4][C:2](=[NH:3])[O:12][CH2:11][CH3:10])=[O:6])[CH3:9] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
678 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the deposited solid is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.C(C)OC(=O)CC(OCC)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.